2-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidine-5-carboxamide
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Overview
Description
2-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidine-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of the oxadiazole and oxan-4-yl groups further enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Oxadiazole Group: The oxadiazole ring can be introduced via a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent.
Methoxylation: The methoxy group is typically introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and other biological processes.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the molecular target.
Comparison with Similar Compounds
Similar Compounds
N-((2-phenyloxazol-4-yl)methyl)pyrimidine carboxamide: This compound shares a similar pyrimidine core and oxazole group but lacks the oxadiazole and oxan-4-yl groups.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound features a piperazine ring instead of the oxadiazole and oxan-4-yl groups.
Uniqueness
2-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidine-5-carboxamide is unique due to the presence of the oxadiazole and oxan-4-yl groups, which confer distinct chemical reactivity and potential for diverse applications
Properties
IUPAC Name |
2-methoxy-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c1-21-14-16-6-10(7-17-14)13(20)15-8-11-18-12(19-23-11)9-2-4-22-5-3-9/h6-7,9H,2-5,8H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAQCLDDUIMYCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C(=O)NCC2=NC(=NO2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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